Phenyl-2-aminopropane-1,1,2,3,3,3-D6 hcl

Description

Properties

IUPAC Name |

1,1,1,2,3,3-hexadeuterio-3-phenylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/i1D3,7D2,8D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVKYLYIYIKRSW-FQZUOFASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675616 | |

| Record name | 1-Phenyl(~2~H_6_)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205437-60-1 | |

| Record name | 1-Phenyl(~2~H_6_)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Amphetamine (HCl) deuterated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Gold Standard in Amphetamine Bioanalysis: A Technical Guide to Phenyl-2-aminopropane-1,1,2,3,3,3-D6 HCl

Introduction: The Pursuit of Unimpeachable Accuracy in Quantitative Analysis

In the exacting fields of forensic toxicology, clinical chemistry, and pharmaceutical development, the precise quantification of analytes within complex biological matrices is not merely a goal but a necessity. The analysis of amphetamine, a psychostimulant drug with both therapeutic applications and a high potential for abuse, presents a significant analytical challenge.[1] Matrix effects, sample preparation inconsistencies, and instrument variability can all conspire to compromise the integrity of quantitative data.[2][3] To overcome these obstacles, the principle of stable isotope dilution (SID) coupled with mass spectrometry has become the definitive methodology.[2][4] This guide provides an in-depth technical examination of Phenyl-2-aminopropane-1,1,2,3,3,3-D6 hydrochloride (HCl), the deuterated stable isotope-labeled internal standard of choice for amphetamine quantification.

This compound, also known as (±)-Amphetamine-d6 HCl, is chemically identical to amphetamine, with the critical exception that six hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium.[2][5][6][7] This subtle alteration in mass provides a powerful tool for the analytical chemist. When introduced into a sample at a known concentration, Amphetamine-d6 HCl navigates every stage of the analytical workflow—extraction, derivatization (if applicable), and chromatographic separation—in a manner virtually indistinguishable from the endogenous, non-labeled amphetamine.[2][8][9] By tracking the ratio of the analyte to its deuterated counterpart via mass spectrometry, analysts can correct for procedural losses and ionization suppression, thereby achieving unparalleled accuracy and precision.[4][8] This guide will explore the core principles, physicochemical properties, and practical applications of this indispensable analytical tool.

Physicochemical Properties and Structural Integrity

Understanding the fundamental characteristics of Amphetamine-d6 HCl is crucial for its effective implementation in analytical methods.

Chemical Structure:

The structure of Amphetamine-d6 HCl is identical to that of amphetamine HCl, with deuterium atoms substituted at six specific positions on the propane chain. This strategic placement ensures the isotopic label is stable and unlikely to exchange with hydrogen atoms during sample processing.

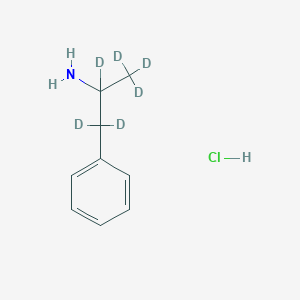

Caption: Chemical structure of the Amphetamine-d6 cation.

Physicochemical Data Summary:

| Property | Value | Source(s) |

| Chemical Name | (±)-1-Phenyl-2-aminopropane-1,1,2,3,3,3-d6 hydrochloride | [5][7] |

| Synonyms | (±)-Amphetamine-d6 HCl, Amfetamine D6 Hydrochloride | [6][7] |

| CAS Number | 205437-60-1 | [5][7] |

| Molecular Formula | C₉²H₆H₇N · ClH | [5][7] |

| Molecular Weight | 177.70 g/mol | [5][7] |

| Unlabeled CAS | 300-62-9 (Free base) | [5][7] |

| Appearance | Typically supplied as a neat solid or in solution (e.g., methanol) | [10] |

| Storage | Store at -20°C for long-term stability | [11] |

The Rationale for Deuterium Labeling in Mass Spectrometry

The use of stable isotope-labeled internal standards (SIL-IS) is the cornerstone of modern quantitative mass spectrometry.[2] Deuterated standards, like Amphetamine-d6 HCl, are considered the "gold standard" for several compelling reasons.[2][3]

Causality Behind Experimental Choice:

-

Co-elution and Identical Physicochemical Behavior : Because the substitution of hydrogen with deuterium results in a negligible change to the molecule's polarity and chemical properties, Amphetamine-d6 co-elutes perfectly with unlabeled amphetamine in both gas chromatography (GC) and liquid chromatography (LC).[2][3][8] This is a critical advantage over using a structural analog as an internal standard, which may have a different retention time and exhibit different behavior during sample preparation and ionization.

-

Correction for Matrix Effects : Biological matrices like urine and blood are notoriously complex and can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification.[4][8] Since the SIL-IS co-elutes with the analyte, it experiences the exact same matrix effects.[3][8] The ratio of the analyte peak area to the SIL-IS peak area remains constant, effectively nullifying the impact of these interferences.[4]

-

Compensation for Sample Preparation Variability : Losses can occur at any step of the sample preparation process, from liquid-liquid extraction to solid-phase extraction (SPE) or derivatization.[2] By adding the SIL-IS at the very beginning of the workflow, any loss of the target analyte is mirrored by a proportional loss of the internal standard.[2][4] This ensures that the final calculated concentration is accurate, even if the absolute recovery is less than 100%.

Caption: The principle of stable isotope dilution using Amphetamine-d6.

Application in Bioanalytical Methods: A Validated System

Amphetamine-d6 HCl is extensively used in validated methods for the determination of amphetamine in urine, blood, plasma, and hair.[12][13] These methods typically employ either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][14][15]

LC-MS/MS: The Modern Standard

LC-MS/MS is often preferred for its high throughput, specificity, and reduced need for sample derivatization compared to GC-MS.[1][14] A "dilute-and-shoot" approach or solid-phase extraction (SPE) is commonly used for sample preparation.[12][14]

GC-MS: A Robust Alternative

GC-MS methods remain a reliable and widely used technique.[16][17] These protocols often require a derivatization step to improve the chromatographic properties and mass spectral fragmentation of amphetamine.[13][15] Common derivatizing agents include trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA).[13][18] The use of Amphetamine-d6 HCl is crucial here, as it undergoes the same derivatization reaction, ensuring proper quantification.[19]

Exemplar Protocol: Quantification of Amphetamine in Urine by LC-MS/MS

This protocol represents a self-validating system, where the inclusion of the deuterated internal standard at the outset ensures the integrity of the final result.

1. Preparation of Standards and Internal Standard Solution:

-

Prepare a stock solution of Amphetamine-d6 HCl in methanol at a concentration of 100 µg/mL.

-

Create a working internal standard (WIS) solution by diluting the stock to 1 µg/mL in a 50:50 mixture of methanol and water.[20]

-

Prepare calibration standards and quality control (QC) samples by spiking certified drug-free human urine with known concentrations of unlabeled amphetamine.[20] Linearity is typically established over a range such as 25-2500 ng/mL.[1]

2. Sample Preparation (Solid-Phase Extraction - SPE):

-

To 1.0 mL of urine sample (calibrator, QC, or unknown), add 20 µL of the 1 µg/mL WIS solution.

-

Vortex the sample to ensure homogeneity.

-

Condition a mixed-mode SPE cartridge (e.g., polymeric strong cation exchange) with sequential washes of methanol and deionized water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the amphetamine and Amphetamine-d6 HCl with a basic organic solvent (e.g., 5% ammonium hydroxide in ethyl acetate).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the LC mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Heated Electrospray Ionization (HESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).[14]

-

MRM Transitions:

-

Amphetamine: Q1: 136.1 m/z → Q3: 119.1 m/z (quantifier), 91.1 m/z (qualifier).

-

Amphetamine-d6: Q1: 142.1 m/z → Q3: 125.1 m/z (quantifier), 93.1 m/z (qualifier).

-

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for both the amphetamine and Amphetamine-d6 MRM transitions.

-

Calculate the peak area ratio (Amphetamine Area / Amphetamine-d6 Area) for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of amphetamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: A typical LC-MS/MS workflow for amphetamine analysis in urine.

Conclusion

Phenyl-2-aminopropane-1,1,2,3,3,3-D6 HCl is more than a mere reagent; it is a critical enabler of high-fidelity bioanalysis.[2][3] Its role as a stable isotope-labeled internal standard allows researchers, forensic scientists, and clinical diagnosticians to generate robust, reproducible, and highly accurate quantitative data for amphetamine.[9] By mirroring the behavior of the target analyte throughout the analytical process, it provides a self-validating system that compensates for the inherent variabilities of analyzing complex biological samples.[2][4][8] The initial investment in procuring this standard is far outweighed by the significant improvements in data integrity, method robustness, and the ultimate confidence in the analytical result.

References

-

Restek Corporation. (2020). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Available from: [Link]

-

Agilent Technologies. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Available from: [Link]

-

Kushnir, M. M., et al. (2018). Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine. PubMed. Available from: [Link]

-

Odo, I. T., et al. (2017). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Engineering. Available from: [Link]

-

Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Available from: [Link]

-

Samanidou, V. F., et al. (2012). High-Throughput Analysis of Amphetamines in Blood and Urine with Online Solid-Phase Extraction- Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology. Available from: [Link]

-

Lin, H. R., et al. (2005). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Hair. Journal of Food and Drug Analysis. Available from: [Link]

-

ChemWhat. (n.d.). This compound CAS#: 205437-60-1. Available from: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available from: [Link]

-

NetEase. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?. Available from: [Link]

-

LCGC International. (2014). Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. Available from: [Link]

-

Wojtowicz, E. J. (2017). Application of gas chromatography–tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine. MOST Wiedzy. Available from: [Link]

-

Cody, J. T., et al. (1995). GC-MS determination of amphetamine and methamphetamine in human urine for 12 hours following oral administration of dextro-methamphetamine. PubMed. Available from: [Link]

-

Söylemezoğlu, T., et al. (1998). Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. Turkish Journal of Medical Sciences. Available from: [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Available from: [Link]

-

MySkinRecipes. (n.d.). This compound. Available from: [Link]

-

Horn, C. K., et al. (1997). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. PubMed. Available from: [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 5. (±)-1-Phenyl-2-aminopropane-1,1,2,3,3,3-d6 HCl [lgcstandards.com]

- 6. chemwhat.com [chemwhat.com]

- 7. (±)-1-Phenyl-2-aminopropane-1,1,2,3,3,3-d6 HCl [lgcstandards.com]

- 8. texilajournal.com [texilajournal.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. This compound [myskinrecipes.com]

- 12. academic.oup.com [academic.oup.com]

- 13. jfda-online.com [jfda-online.com]

- 14. Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. gcms.cz [gcms.cz]

- 16. Making sure you're not a bot! [mostwiedzy.pl]

- 17. GC-MS determination of amphetamine and methamphetamine in human urine for 12 hours following oral administration of dextro-methamphetamine: lack of evidence supporting the established forensic guidelines for methamphetamine confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 19. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [discover.restek.com]

- 21. chromatographyonline.com [chromatographyonline.com]

Amphetamine-d6 Hydrochloride: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of Amphetamine-d6 hydrochloride (α-(methyl-d3)-benzeneethan-α,β,β-d3-amine, monohydrochloride), a critical tool in modern analytical and forensic toxicology. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and analytical applications of this deuterated internal standard, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Isotopic Labeling in Amphetamine Analysis

Amphetamine, a potent central nervous system stimulant, is a widely prescribed medication for conditions such as ADHD and narcolepsy.[1] However, its high potential for abuse makes it a frequently encountered substance in forensic and clinical toxicology.[2][3] Accurate and precise quantification of amphetamine in biological matrices is therefore paramount.

Amphetamine-d6 hydrochloride serves as an ideal internal standard for mass spectrometry-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4] The substitution of six hydrogen atoms with deuterium isotopes results in a molecule that is chemically and physically almost identical to the parent compound but has a distinct, higher molecular weight. This property is the cornerstone of its utility in quantitative analysis, allowing for the correction of variability during sample preparation and analysis.[5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Amphetamine-d6 hydrochloride is essential for its proper handling, storage, and application in analytical methodologies.

| Property | Value | Source(s) |

| Chemical Name | α-(methyl-d3)-benzeneethan-α,β,β-d3-amine, monohydrochloride | [4] |

| Molecular Formula | C₉H₇D₆N • HCl | [4] |

| Molecular Weight | 177.7 g/mol | [4] |

| CAS Number | 205437-60-1 | [4] |

| Appearance | Crystalline solid | [4] |

| Purity (Deuterated Forms) | ≥99% (d₁-d₆) | [4] |

| Solubility | DMF: 3 mg/mL, DMSO: 5 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 5 mg/mL | [4] |

| Storage Temperature | -20°C | [2] |

Synthesis of Amphetamine-d6 Hydrochloride

The synthesis of deuterated compounds is a specialized process designed to introduce stable heavy isotopes into a molecule. While specific proprietary methods for the synthesis of Amphetamine-d6 hydrochloride are not publicly detailed, a plausible and common approach involves the use of deuterated precursors in established synthetic routes for amphetamine, such as the Leuckart reaction or reductive amination.[7][8]

A representative synthesis could involve the following conceptual steps:

-

Preparation of Deuterated Phenyl-2-propanone (P2P-d5): The aromatic ring and the α-carbon of P2P can be deuterated through acid-catalyzed exchange reactions using deuterated acid (e.g., D₂SO₄) in heavy water (D₂O).

-

Reductive Amination with Deuterated Ammonia: The deuterated P2P can then undergo reductive amination using a deuterated ammonia source (e.g., ND₃) and a reducing agent. To introduce the final deuterium atom on the β-carbon, a deuterated reducing agent like sodium borodeuteride (NaBD₄) can be employed.

-

Formation of the Hydrochloride Salt: The resulting deuterated amphetamine freebase is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

It is important to note that the synthesis of controlled substances and their analogues is highly regulated and should only be performed by licensed and authorized laboratories.

Analytical Applications and Methodologies

The primary application of Amphetamine-d6 hydrochloride is as an internal standard for the quantitative analysis of amphetamine in biological matrices such as urine, blood, and serum.[2][9] Its use is integral to methods that adhere to guidelines from regulatory bodies like the Substance Abuse and Mental Health Services Administration (SAMHSA).[8]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of a deuterated internal standard is a cornerstone of Isotope Dilution Mass Spectrometry (IDMS), a highly accurate and precise analytical technique.[5] The fundamental principle is that the deuterated standard, being chemically identical to the analyte, will behave identically during sample preparation (extraction, derivatization) and analysis (chromatography, ionization).[6] Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard, thus keeping the ratio of their signals constant. This allows for the accurate calculation of the analyte concentration even with incomplete recovery.[5]

Caption: Workflow illustrating the role of Amphetamine-d6 HCl in quantitative LC-MS/MS analysis.

Validated LC-MS/MS Protocol for Amphetamine in Urine

The following is a detailed, step-by-step protocol for the quantitative analysis of amphetamine in urine using Amphetamine-d6 hydrochloride as an internal standard. This protocol is a composite of best practices from validated methods.[8][10][11][12]

1. Materials and Reagents:

-

Amphetamine standard solution

-

Amphetamine-d6 hydrochloride internal standard (IS) solution

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Centrifuge tubes

-

Autosampler vials

2. Sample Preparation (Solid-Phase Extraction):

-

To 1.0 mL of urine sample in a centrifuge tube, add 50 µL of the Amphetamine-d6 hydrochloride IS working solution (e.g., 1 µg/mL).

-

Vortex the sample for 10 seconds.

-

Add 2.0 mL of 0.1 M phosphate buffer (pH 6.0) and vortex again.

-

Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Load the entire sample onto the SPE cartridge.

-

Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 2 mL of a freshly prepared solution of 2% ammonium hydroxide in a 90:10 mixture of dichloromethane and isopropanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95% mobile phase A, 5% mobile phase B).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-3.0 min: Ramp to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.0-4.1 min: Return to 5% B

-

4.1-5.0 min: Re-equilibrate at 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Amphetamine | 136.1 | 119.1 | 10 |

| Amphetamine | 136.1 | 91.1 | 20 |

| Amphetamine-d6 | 142.1 | 122.1 | 10 |

| Amphetamine-d6 | 142.1 | 93.1 | 20 |

4. Data Analysis and Quantification:

-

Integrate the peak areas for the specified MRM transitions for both amphetamine and Amphetamine-d6.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of amphetamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Spectroscopic Characterization

Mass Spectrometry

The mass spectrum of Amphetamine-d6 is characterized by a molecular ion peak that is 6 mass units higher than that of unlabeled amphetamine. The fragmentation pattern upon collision-induced dissociation (CID) in the mass spectrometer is crucial for setting up the MRM transitions for quantitative analysis. The primary fragmentation of amphetamine involves the loss of the amino group and adjacent carbons.[7][13]

Caption: Proposed mass fragmentation pathway of Amphetamine-d6.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available, experimentally acquired ¹H and ¹³C NMR spectra for Amphetamine-d6 hydrochloride are not readily accessible, the expected spectra can be predicted based on the structure and known chemical shifts of the non-deuterated analogue.

-

¹H NMR: The proton NMR spectrum of Amphetamine-d6 hydrochloride would be significantly simplified compared to amphetamine. The signals corresponding to the methyl group and the protons on the α and β carbons of the side chain would be absent due to the deuterium substitution. The only remaining signals would be from the aromatic protons on the phenyl ring, which would appear as a multiplet in the region of 7.2-7.4 ppm.

-

¹³C NMR: In the ¹³C NMR spectrum, the carbons directly bonded to deuterium will exhibit a characteristic triplet multiplicity due to C-D coupling. The chemical shifts of these carbons will also be slightly upfield compared to their non-deuterated counterparts. The signal for the methyl carbon would be observed as a septet in the proton-coupled spectrum.

Regulatory and Safety Information

Amphetamine is classified as a Schedule II controlled substance in the United States by the Drug Enforcement Administration (DEA).[14][15] This classification indicates a high potential for abuse, which may lead to severe psychological or physical dependence, but also has a currently accepted medical use.[16] As a deuterated analogue of a Schedule II substance, Amphetamine-d6 hydrochloride is also treated as a controlled substance and is subject to the same regulatory requirements for handling, storage, and disposal.[14]

Safety Precautions:

-

Amphetamine-d6 hydrochloride is for research and forensic use only and should not be used in humans or animals.

-

It is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Work should be conducted in a well-ventilated area or a fume hood.

-

Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

Amphetamine-d6 hydrochloride is an indispensable tool for researchers and scientists in the fields of analytical chemistry, toxicology, and pharmacology. Its near-identical properties to amphetamine, combined with its distinct mass, make it the gold standard for use as an internal standard in quantitative mass spectrometry. A thorough understanding of its chemical properties, synthesis, and analytical application, as detailed in this guide, is crucial for obtaining accurate, reliable, and defensible scientific data.

References

-

High-Throughput Analysis of Amphetamines in Blood and Urine with Online Solid-Phase Extraction- Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). Journal of Analytical Toxicology. Retrieved from [Link]

-

Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

-

High-Throughput Analysis of Amphetamines in Blood and Urine with Online Solid-Phase Extraction- Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Review: Synthetic Methods for Amphetamine. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Development and validation of a high-throughput method for the quantitative analysis of D-amphetamine in rat blood using liquid chromatography/MS3 on a hybrid triple quadrupole-linear ion trap mass spectrometer and its application to a pharmacokinetic study. (2010). Journal of Chromatography B, 878(1), 21-28. Retrieved from [Link]

-

Analysis of Amphetamine and Methamphetamine Contents in Seized Tablets from Jazan, Saudi Arabia by Liquid Chromatography-Mass Spectroscopy (LC-MS/MS) and Chemometric Techniques. (2020). ResearchGate. Retrieved from [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. (2020). Restek. Retrieved from [Link]

-

Mass Spectra and predicted fragmentation patterns of Amphetamine (A),... (n.d.). ResearchGate. Retrieved from [Link]

-

Amphetamine Synthesis. (n.d.). aichat.physics.ucla.edu. Retrieved from [Link]

-

recommended methods for testing amphetamine and methamphetamine. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

-

SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. (n.d.). Agilent Technologies. Retrieved from [Link]

-

A Guide to DEA Regulations for Controlled Substances. (n.d.). Scitegrity. Retrieved from [Link]

-

¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000164). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Designer Amphetamines in Forensic Toxicology Casework. (n.d.). Office of Justice Programs. Retrieved from [Link]

-

The Controlled Substances Act. (n.d.). Drug Enforcement Administration. Retrieved from [Link]

-

Amphetamine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Controlled Substance Schedules. (n.d.). DEA Diversion Control Division. Retrieved from [Link]

-

Drug Enforcement Administration Drug Scheduling. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. (2021). Toxics, 9(8), 189. Retrieved from [Link]

-

A forensic study of mycosis and its relation with amphetamine addiction tests. (2025). ResearchGate. Retrieved from [Link]

-

Amphetamines: an update on forensic issues. (n.d.). PubMed. Retrieved from [Link]

-

DL-Amphetamine HCl - Optional[¹³C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Amphetamine hydrochloride - Optional[¹³C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Controlled Substances. (n.d.). Rosalind Franklin University. Retrieved from [Link]

-

Drug Scheduling and Penalties. (n.d.). Campus Drug Prevention. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Page loading... [wap.guidechem.com]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. Statistical Comparison of Mass Spectra for Identification of Amphetamine-type Stimulants | National Institute of Justice [nij.ojp.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Quantitation of amphetamine-type stimulants by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 14. Methyl-d3 amine Hydrochloride | ZEOTOPE [zeotope.com]

- 15. blog.scitegrity.com [blog.scitegrity.com]

- 16. dea.gov [dea.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Deuterated Amphetamine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated amphetamine. Designed for researchers, scientists, and professionals in drug development, this document details the scientific rationale, synthetic methodologies, and analytical characterization of this critical molecule. By replacing specific hydrogen atoms with deuterium, the resulting isotopologue serves as an invaluable tool in pharmacokinetic studies, metabolic research, and as an internal standard for quantitative mass spectrometry. This guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the principles and practices involved. We present a detailed protocol for the synthesis of amphetamine-d5 via reductive amination of phenyl-2-propanone, followed by a thorough discussion of characterization techniques including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Introduction: The Scientific Imperative for Deuterating Amphetamine

The strategic substitution of hydrogen with its stable isotope, deuterium, is a powerful technique in pharmaceutical science. This seemingly minor atomic change can have profound effects on a molecule's physicochemical properties, primarily due to the kinetic isotope effect (KIE).[1][2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning that reactions involving the cleavage of a C-D bond often proceed at a slower rate.[2] This principle is the foundation for the diverse applications of deuterated amphetamine.

1.1 The Kinetic Isotope Effect and Drug Metabolism

In drug metabolism, cytochrome P450 enzymes frequently catalyze the oxidation of C-H bonds as a rate-limiting step. By deuterating these metabolic "hot spots," the rate of metabolism can be significantly reduced.[1] This can lead to an increased plasma half-life, greater overall drug exposure, and potentially a more favorable dosing regimen.[2] Studies on deuterated amphetamine have shown a notable deuterium isotope effect in its oxidative deamination, a key metabolic pathway.[4][5]

1.2 Applications in Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Deuterated amphetamine is an essential tool for investigating the absorption, distribution, metabolism, and excretion (ADME) of the drug. By co-administering a deuterated and non-deuterated version of the drug, researchers can precisely track the metabolic fate of the parent compound without the need for radiolabeling.[2] This approach has been successfully applied to study the metabolism of various N-alkyl-substituted amphetamines in humans.[6]

1.3 The Gold Standard: Deuterated Internal Standards in Bioanalysis

Perhaps the most common application of deuterated amphetamine is as an internal standard in quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[7][8][9][10] An ideal internal standard should be chemically identical to the analyte to mimic its behavior during sample extraction, chromatography, and ionization, but mass-distinguishable.[9][10] Deuterated standards co-elute with the target analyte, effectively compensating for variations in sample preparation, matrix effects, and instrument response, thereby ensuring highly accurate and precise quantification.[7][8][9][10]

Synthetic Strategy: Reductive Amination of Phenyl-2-Propanone

The synthesis of amphetamine and its deuterated analogues is well-established in the chemical literature.[11][12] One of the most direct and reliable methods is the reductive amination of phenyl-2-propanone (P2P).[12][13] This approach involves the reaction of the ketone with an amine source to form an intermediate imine or enamine, which is then reduced to the target amine. To introduce deuterium atoms, a deuterated reducing agent is employed.

2.1 Overview of the Synthetic Pathway

The synthesis of amphetamine-d5, a commonly used isotopologue, involves the reaction of phenyl-2-propanone with an ammonia source in the presence of a deuterated reducing agent. The deuterium atoms are incorporated into the side chain of the amphetamine molecule.

Caption: Synthetic pathway for Amphetamine-d5 via reductive amination.

2.2 Selection of Reagents

-

Precursor: Phenyl-2-propanone (P2P) is the primary starting material for this synthesis.[12][13]

-

Amine Source: Ammonium acetate serves as a convenient in-situ source of ammonia for the formation of the imine intermediate.

-

Deuterating Agent: Sodium cyanoborodeuteride (NaBD3CN) is a mild and selective reducing agent suitable for reductive aminations. It is less reactive than sodium borohydride, allowing for the reduction to occur under acidic to neutral conditions where the imine is stable. The use of NaBD3CN ensures the incorporation of deuterium at the α- and β-positions of the side chain. Alternatively, lithium aluminum deuteride (LiAlD4) can be used to reduce a phenyl-2-propanone oxime intermediate, which also yields deuterated amphetamine.[4][5][14]

2.3 Detailed Step-by-Step Synthesis Protocol for Amphetamine-d5

This protocol is for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory, adhering to all safety regulations.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl-2-propanone (1.0 eq) and ammonium acetate (10 eq) in methanol.

-

Addition of Reducing Agent: To the stirring solution, add sodium cyanoborodeuteride (1.5 eq) portion-wise. The mixture may darken in color.

-

Reaction: Seal the flask and stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.

-

Quenching and Workup: Carefully add dilute hydrochloric acid to the reaction mixture to quench any remaining reducing agent and neutralize the ammonium acetate.

-

Extraction (Acid-Base):

-

Transfer the mixture to a separatory funnel and add distilled water.

-

Wash the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material and non-basic byproducts. Discard the organic layer.

-

Basify the aqueous layer with a strong base (e.g., 2M NaOH) to a pH > 12.

-

Extract the amphetamine-d5 free base into an organic solvent (e.g., diethyl ether) multiple times.

-

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amphetamine-d5 oil.

2.4 Purification and Salt Formation

The crude product can be purified by distillation under reduced pressure. For use as an analytical standard, it is often converted to a stable salt, such as the hydrochloride or sulfate salt.

-

Hydrochloride Salt Formation: Dissolve the free base in a minimal amount of a suitable solvent (e.g., anhydrous ether or isopropanol). Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent, until precipitation is complete.[4] The resulting solid can be collected by filtration, washed with cold solvent, and dried.[4]

Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated amphetamine. A combination of mass spectrometry and NMR spectroscopy is typically employed.

3.1 Mass Spectrometry (MS) for Confirmation of Deuteration and Purity

Mass spectrometry is a primary tool for confirming the successful incorporation of deuterium and assessing the isotopic purity of the synthesized compound.

-

Principle: MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of deuterium atoms increases the molecular weight of the molecule. For amphetamine-d5, the molecular weight will be 5 Daltons higher than the non-deuterated analogue.

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the analysis of amphetamine. The sample is often derivatized (e.g., with trifluoroacetic anhydride) to improve its chromatographic properties.[15][16]

-

Data Interpretation: The mass spectrum of the deuterated compound will show a molecular ion peak (or a characteristic fragment ion) shifted to a higher m/z value corresponding to the number of incorporated deuterium atoms. The relative intensities of the isotopic peaks can be used to calculate the isotopic enrichment.

| Compound | Molecular Weight ( g/mol ) | Expected [M+H]+ (m/z) |

| Amphetamine | 135.21 | 136.2 |

| Amphetamine-d5 | 140.24 | 141.2 |

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotope Verification

While MS confirms the mass increase, NMR spectroscopy provides definitive information about the location of the deuterium atoms within the molecule.

-

Principle: ¹H NMR spectroscopy detects signals from hydrogen nuclei. When a hydrogen atom is replaced by deuterium, its corresponding signal disappears from the ¹H NMR spectrum.

-

Data Interpretation: A comparison of the ¹H NMR spectrum of the synthesized deuterated amphetamine with that of an authentic non-deuterated standard will reveal the absence of signals corresponding to the positions where deuterium has been incorporated. For example, in amphetamine-d5, the signals for the methyl and methine protons on the side chain would be absent or significantly reduced.[4][5] The aromatic proton signals should remain unchanged.[17]

3.3 Chromatographic Purity Assessment

Techniques like GC-MS and High-Performance Liquid Chromatography (HPLC) are used to determine the chemical purity of the synthesized compound, ensuring the absence of starting materials, reagents, and side-products.

Data Interpretation and Quality Control

4.1 Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of deuterated amphetamine.

Caption: Workflow for the synthesis and characterization of deuterated amphetamine.

4.2 Establishing Purity Thresholds

For use as a certified reference material or internal standard, both chemical and isotopic purity must meet stringent criteria.

-

Chemical Purity: Typically, a purity of >98% as determined by GC or HPLC is required.

-

Isotopic Enrichment: The percentage of the deuterated species relative to all isotopic variants should be high, often >98 atom % D. This minimizes any contribution to the analyte signal in mass spectrometry.

Conclusion

The synthesis and characterization of deuterated amphetamine represent a critical capability for modern pharmaceutical and forensic research. The ability to selectively introduce deuterium provides powerful tools for studying drug metabolism and enables highly accurate bioanalytical quantification. The reductive amination pathway offers a reliable and scalable method for its production. Rigorous analytical characterization using a combination of mass spectrometry and NMR spectroscopy is paramount to ensure the identity, purity, and isotopic integrity of the final product, thereby guaranteeing its fitness for purpose in demanding research and development applications.

References

-

Najjar, S. E., Blake, M. I., Benoit, P. A., & Lu, M. C. (1978). Effects of deuteration on locomotor activity of amphetamine. Journal of Medicinal Chemistry, 21(6), 555–558. [Link]

-

Allen, A., & Ely, R. (2009). Review: Synthetic Methods for Amphetamine. Crime Scene, 37(2), 15-25. [Link]

-

Odoemelam, C. S. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Engineering, 3(4), 1-5. [Link]

-

Foreman, R. L., Siegel, F. P., & Mrtek, R. G. (1969). Synthesis of deuterio-l-amphetamine, d1 sulfate. Journal of Pharmaceutical Sciences, 58(2), 189–192. [Link]

-

Vree, T. B., Gorgels, J. P., Muskens, A. T., & van Rossum, J. M. (1971). DEUTERIUM ISOTOPE EFFECTS IN THE METABOLISM OF N-ALKYLSUBSTITUTED AMPHETAMINES IN MAN. Clinica Chimica Acta, 34(2), 333-344. [Link]

-

Foreman, R. L., Siegel, F. P., & Mrtek, R. G. (1969). Synthesis of deuterio-l-amphetamine, d1 sulfate. Journal of Pharmaceutical Sciences, 58(2), 189–192. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 20, 2026, from [Link]

-

Bai, Y. (2023). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? Leadman.bio. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved January 20, 2026, from [Link]

-

Safrole. (n.d.). Amphetamine Synthesis. Retrieved January 20, 2026, from [Link]

-

Owen, L. J., et al. (2012). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 49(Pt 6), 608-610. [Link]

-

Cho, A. K., Lindeke, B., & Hodshon, B. J. (1973). Deuterium substituted amphetamine as an internal standard in a gas chromatographic/mass spectrometric (GC/MS) assay for amphetamine. Analytical Chemistry, 45(3), 570-574. [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for testing amphetamine and methamphetamine. Retrieved January 20, 2026, from [Link]

-

Vree, T. B., & van Rossum, J. M. (1971). Deuterium Isotope Effects and Stereochemistry in the Dealkylation and Deamination of Amphetamines and Ephedrines in Man. Journal of Pharmacy and Pharmacology, 23(S1), 710-711. [Link]

-

Hornbeck, C. L., & Czarny, R. J. (1989). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. Journal of Analytical Toxicology, 13(3), 144-149. [Link]

-

Restek Corporation. (2020). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Retrieved January 20, 2026, from [Link]

-

Berg, T., et al. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1345, 111-120. [Link]

-

Cho, A. K., et al. (1973). Deuterium substituted amphetamine as an internal standard in a gas chromatographic/mass spectrometric (GC/MS) assay for amphetamine. Analytical Chemistry, 45(3), 570-574. [Link]

-

Foreman, R. L., Siegel, F. P., & Mrtek, R. G. (1969). Synthesis of Deuterio-l-Amphetamine, d1 Sulfate. Rhodium.ws. [Link]

-

Hauser, F., et al. (2018). Synthesis scheme of the different amphetamine methods investigated. ResearchGate. [Link]

-

Wassink, B. H. G., & Duijndam, A. (1974). A synthesis of amphetamine. Journal of Chemical Education, 51(10), 671. [Link]

-

SWGDrug. (2005). AMPHETAMINE. SWGDrug Monograph. [Link]

-

Wassink, B. H. G., & Duijndam, A. (1974). A synthesis of amphetamine. Journal of Chemical Education, 51(10), 671. [Link]

- Google Patents. (2024). WO2024175957A1 - Non-distillative process for manufacturing high purity amphetamines.

-

Mutlib, A. E. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Future Medicinal Chemistry, 2(7), 1129-1145. [Link]

- Google Patents. (2006).

-

Wiley Online Library. (n.d.). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Retrieved January 20, 2026, from [Link]

-

Repke, D. B. (1978). Synthesis of Dextroamphetamine Sulfate and Methamphetamine Hydrochloride from D-Phenylalanine. Journal of Pharmaceutical Sciences, 67(8), 1167-1168. [Link]

-

Singh, I., & Sharma, P. (2024). Application of deuterium in research and development of drugs. Future Journal of Pharmaceutical Sciences, 10(1), 1-23. [Link]

-

Repke, D. B., Bates, D. K., & Ferguson, W. J. (1978). Synthesis of dextroamphetamine sulfate and methamphetamine hydrochloride from D-phenylalanine. Journal of Pharmaceutical Sciences, 67(8), 1167-1168. [Link]

-

National Center for Biotechnology Information. (n.d.). Amphetamine-d5. PubChem Compound Summary. Retrieved January 20, 2026, from [Link].

-

Scribd. (n.d.). Methamphetamine Via Reductive Amination of Phenyl-2-Propanone. Retrieved January 20, 2026, from [Link]

-

The Drug Classroom. (2023, October 8). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN [Video]. YouTube. [Link]

-

Hulme, M. C., et al. (n.d.). Automated 1H and 19F NMR for the qualitative and quantitative analysis of seized drug samples. Oxford Instruments Magnetic Resonance. [Link]

-

Rhodium.ws. (n.d.). Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine. Retrieved January 20, 2026, from [Link]

-

Toske, S. G., et al. (2017). Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead (II) Acetate. Drug Testing and Analysis, 9(3), 453-461. [Link]

Sources

- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Deuterio-l-Amphetamine, d1 Sulfate [erowid.org]

- 5. Synthesis of Deuterio-l-Amphetamine, d1 Sulfate - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. texilajournal.com [texilajournal.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. csclub.uwaterloo.ca [csclub.uwaterloo.ca]

- 12. safrole.com [safrole.com]

- 13. unodc.org [unodc.org]

- 14. Synthesis of deuterio-l-amphetamine, d1 sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. icpms.cz [icpms.cz]

Principles of isotopic labeling for amphetamine

An In-Depth Technical Guide to the Principles of Isotopic Labeling for Amphetamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotopic labeling is a powerful and indispensable technique in the scientific investigation of amphetamine and its analogs. By replacing specific atoms within the amphetamine molecule with their heavier, stable isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)), researchers can create tracers that are chemically identical to the parent compound but physically distinguishable. This guide provides a comprehensive overview of the core principles, synthesis, analysis, and applications of isotopically labeled amphetamine. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage this technology in their work, from metabolic studies to high-precision quantitative analysis.

Core Principles of Isotopic Labeling

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or physical process.[1] The fundamental principle lies in the fact that isotopes of an element share the same number of protons and electrons, and thus exhibit nearly identical chemical properties.[2] However, they differ in the number of neutrons, resulting in a difference in mass. This mass difference is the key attribute that allows for the differentiation and detection of labeled molecules from their unlabeled counterparts using mass spectrometry (MS) and other analytical techniques.[1][3]

Stable, non-radioactive isotopes are predominantly used for labeling amphetamine to ensure safety and longevity of the standards.[3] The most commonly employed stable isotopes in this context are:

-

Deuterium (²H): The heavy isotope of hydrogen.

-

Carbon-13 (¹³C): The heavy isotope of carbon.

-

Nitrogen-15 (¹⁵N): The heavy isotope of nitrogen.

The choice of isotope and the position of labeling are critical decisions that are dictated by the specific application. For instance, in metabolic studies, the label must be placed at a site that is not readily cleaved during metabolic transformation to ensure the tracer can be followed.[4]

Strategic Selection of Isotopes for Amphetamine Labeling

The selection of an appropriate isotope for labeling amphetamine is a critical step that influences the outcome and reliability of an experiment. The choice between deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) is not arbitrary and is based on a careful consideration of analytical methodology and the scientific question being addressed.

Deuterium (²H) Labeling

Deuterium is a popular choice for isotopic labeling due to the relative ease and lower cost of incorporation into organic molecules.[4] However, deuterium labeling is not without its challenges. The "isotope effect" is a significant consideration, where the difference in mass between protium (¹H) and deuterium (²H) can lead to differences in reaction rates and chromatographic behavior.[5] This can result in partial separation of the labeled and unlabeled compounds during chromatographic analysis, which can compromise the accuracy of quantification.[5]

Furthermore, the stability of the deuterium label is a concern. Protons in certain positions on a molecule can be exchangeable, leading to the loss of the label. Therefore, careful consideration of the labeling position is crucial to ensure the stability of the labeled molecule throughout the experimental process.

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling

Carbon-13 and nitrogen-15 are generally considered superior choices for internal standards in quantitative mass spectrometry.[5][6] The key advantages of ¹³C and ¹⁵N labeling include:

-

Minimal Isotope Effect: The relative mass difference between ¹²C/¹³C and ¹⁴N/¹⁵N is much smaller than that for ¹H/²H, resulting in a negligible isotope effect on chromatographic retention times. This ensures that the labeled internal standard co-elutes perfectly with the unlabeled analyte, a critical requirement for accurate quantification.[5]

-

Label Stability: Carbon and nitrogen atoms form the stable backbone of the amphetamine molecule, making labels at these positions highly resistant to exchange or loss during sample preparation and analysis.[4]

While the synthesis of ¹³C and ¹⁵N labeled compounds can be more complex and costly, the enhanced accuracy and reliability they provide often justify the investment, particularly for regulated bioanalytical assays.[7]

Table 1: Comparison of Common Isotopes for Amphetamine Labeling

| Isotope | Relative Abundance | Key Advantages | Key Disadvantages |

| Deuterium (²H) | 0.015% | Lower cost of synthesis, readily available starting materials. | Potential for chromatographic separation from analyte (isotope effect), potential for back-exchange and label loss.[5] |

| Carbon-13 (¹³C) | 1.1% | Minimal isotope effect (co-elution with analyte), high label stability.[5] | Higher cost of synthesis.[7] |

| Nitrogen-15 (¹⁵N) | 0.37% | Minimal isotope effect, high label stability, useful for tracking nitrogen-containing metabolites.[8] | Higher cost of synthesis. |

Synthetic Strategies for Isotopic Labeling of Amphetamine

The synthesis of isotopically labeled amphetamine requires careful planning and execution to ensure the label is incorporated at the desired position with high isotopic purity. A variety of synthetic routes have been developed, often starting from commercially available labeled precursors.

General Synthetic Approaches

A common strategy for synthesizing labeled amphetamine involves the reduction of a labeled phenyl-2-propanone (P2P) precursor.[9] The Leuckart reaction is a well-established method for this transformation.[9][10]

Caption: Simplified Leuckart reaction for labeled amphetamine synthesis.

For instance, to synthesize ¹³C-labeled amphetamine, one could start with [¹³C₆]-phenol, which can be converted to the corresponding labeled P2P derivative.[7] Similarly, deuterium-labeled amphetamine can be synthesized by using a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), to reduce phenyl-2-propanone oxime.[11][12]

Stereoselective Synthesis

Amphetamine exists as two enantiomers, (S)-(+)-amphetamine (dextroamphetamine) and (R)-(-)-amphetamine (levoamphetamine), which exhibit different pharmacological activities.[13] Therefore, stereoselective synthesis of labeled amphetamine is often necessary. This can be achieved by starting from a chiral precursor, such as D-phenylalanine, and maintaining the stereochemistry throughout the reaction sequence.[14]

Analytical Methodologies for Labeled Amphetamine

The primary analytical technique for the detection and quantification of isotopically labeled amphetamine is mass spectrometry (MS), typically coupled with a chromatographic separation method such as gas chromatography (GC) or liquid chromatography (LC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has historically been a widely used technique for amphetamine analysis.[15][16] For GC-MS analysis, amphetamine is often derivatized to improve its chromatographic properties and fragmentation pattern in the mass spectrometer.[17][18] When using a labeled internal standard, it is crucial that the derivatization reaction proceeds to completion for both the analyte and the standard to ensure accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is now the preferred method for the quantification of amphetamine in biological matrices due to its high sensitivity, selectivity, and throughput.[5][6][19] The use of a stable isotope-labeled internal standard is essential for accurate and precise quantification with LC-MS/MS.[5] The internal standard is added to the sample at the beginning of the sample preparation process and compensates for any variability in extraction recovery, matrix effects, and instrument response.

Experimental Protocol: Quantification of Amphetamine in Urine using LC-MS/MS with a ¹³C₆-Labeled Internal Standard

-

Sample Preparation:

-

To 100 µL of urine, add 10 µL of a 1 µg/mL solution of [¹³C₆]-amphetamine in methanol as the internal standard.

-

Vortex mix for 10 seconds.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject 5 µL of the reconstituted sample onto a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Monitor the transition for amphetamine (e.g., m/z 136 → 119).

-

Monitor the transition for [¹³C₆]-amphetamine (e.g., m/z 142 → 125).

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Quantify the concentration of amphetamine in the sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of amphetamine and a constant concentration of the internal standard.

-

Caption: Workflow for quantitative analysis using a labeled internal standard.

Applications in Research and Drug Development

Isotopically labeled amphetamine is a versatile tool with a wide range of applications in both fundamental research and pharmaceutical development.

Pharmacokinetic and Metabolism Studies

Administering a labeled version of a drug allows researchers to trace its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] By analyzing biological samples (e.g., blood, urine, tissues) over time, it is possible to identify and quantify metabolites, determine metabolic pathways, and calculate key pharmacokinetic parameters such as half-life and clearance.[3] Studies have shown that amphetamine is metabolized to norephedrine and 4-hydroxyamphetamine, and the metabolism can be stereoselective.[20]

Bioavailability and Bioequivalence Studies

Isotope-labeled standards are crucial in bioavailability and bioequivalence studies, which are required for the approval of generic drugs.[3] These studies compare the rate and extent of absorption of a new formulation to a reference formulation. By co-administering a labeled version of the reference drug with an unlabeled version of the test drug, it is possible to accurately determine their relative bioavailability in a single experiment.

Forensic and Toxicological Analysis

In forensic toxicology, stable isotope-labeled amphetamine is the gold standard for internal standards in quantitative assays.[5] Its use ensures the accuracy and reliability of results, which is critical for legal proceedings. Furthermore, the analysis of stable isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) in seized amphetamine samples can provide valuable information about the synthetic route and the origin of the precursors, aiding in law enforcement investigations.[21][22][23][24]

Conclusion

The principles of isotopic labeling provide a powerful framework for the study of amphetamine. The ability to create chemically identical but physically distinct tracers has revolutionized our ability to perform highly accurate quantitative analysis, elucidate metabolic pathways, and investigate the origins of illicitly produced drugs. The strategic selection of isotopes, coupled with robust synthetic and analytical methodologies, is paramount to the successful application of this technique. As analytical instrumentation continues to advance in sensitivity and resolution, the role of isotopically labeled compounds in amphetamine research and development will undoubtedly continue to expand, providing deeper insights into its pharmacology and toxicology.

References

- Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed. (n.d.).

- Evaluation of Internal Standards for the Analysis of Amphetamine and Methamphetamine*. (1995). Journal of Analytical Toxicology, 19(October).

- Evaluation of internal standards for the analysis of amphetamine and methamphetamine. (n.d.).

-

Berg, T., et al. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1345, 123-130. Retrieved from [Link]

-

Effects of deuteration on locomotor activity of amphetamine - PubMed. (1978). Journal of Medicinal Chemistry, 21(6), 555-558. Retrieved from [Link]

-

Deuterium substituted amphetamine as an internal standard in a gas chromatographic/mass spectrometric (GC/MS) assay for amphetamine. (1973). Analytical Chemistry, 45(3), 570-572. Retrieved from [Link]

-

Synthesis of Deuterio-l-Amphetamine, d1 Sulfate. (1969). Journal of Pharmaceutical Sciences, 58(2), 189-192. Retrieved from [Link]

-

Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. (2020). Restek. Retrieved from [Link]

-

Synthesis of deuterio-l-amphetamine, d1 sulfate - PubMed. (1969). Journal of Pharmaceutical Sciences, 58(2), 189-192. Retrieved from [Link]

-

Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed. (2014). Journal of Labelled Compounds and Radiopharmaceuticals, 57(7), 455-463. Retrieved from [Link]

-

Combining Low and High Probability Isotopes as a Tool Extending the Dynamic Range of an Assay Measuring Amphetamine and Methamphetamine in Urine. (2017). Journal of Analytical Toxicology, 41(6), 511-516. Retrieved from [Link]

-

Deuterium substituted amphetamine as an internal standard in a gas chromatographic/mass spectrometric (GC/MS) assay for amphetamine. (1973). Analytical Chemistry, 45(3), 570-572. Retrieved from [Link]

-

A review of some recent studies on the stable isotope profiling of methylamphetamine: Is it a useful adjunct to conventional chemical profiling? - PubMed. (2014). Forensic Science International, 241, 1-10. Retrieved from [Link]

-

Synthesis of Dextroamphetamine Sulfate and Methamphetamine Hydrochloride from D-Phenylalanine. (n.d.). Retrieved from [Link]

-

Which internal standard best suited for amphetamine analysis using GC-MS? (2020). ResearchGate. Retrieved from [Link]

-

Review: Synthetic Methods for Amphetamine. (2009). Forensic Science International, 188(1-3), 1-14. Retrieved from [Link]

-

Measurement of stable isotope ratios in methylamphetamine: a link to its precursor source. (2013). Analytical Chemistry, 85(19), 9037-9043. Retrieved from [Link]

-

does an alteration in synthesis conditions affect the δ(13) C, δ(15) N and δ(2) H stable isotope ratio values of the product? - PubMed. (2011). Rapid Communications in Mass Spectrometry, 25(19), 2841-2848. Retrieved from [Link]

-

Synthesis of dl-amphetamine sulfate labeled with C14. (2006). ResearchGate. Retrieved from [Link]

-

Development and Validation of a Uplc-Qtof-Ms Method for Blood Analysis of Isomeric Amphetamine-Related Drugs. (2021). Molecules, 26(16), 4991. Retrieved from [Link]

-

Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry | Request PDF. (2014). ResearchGate. Retrieved from [Link]

-

delta(13)C and delta(2)H isotope ratios in amphetamine synthesized from benzaldehyde and nitroethane. (2010). Semantic Scholar. Retrieved from [Link]

-

Analytical Methods. (n.d.). OPUS at UTS. Retrieved from [Link]

-

Measurement of Stable Isotope Ratios in Methylamphetamine: A Link to Its Precursor Source. (2013). Analytical Chemistry, 85(19), 9037-9043. Retrieved from [Link]

-

Have radiopharmaceuticals labelled with deuterium an increased diagnostic value? - Comparison of the brain-affinity of amphetamine-analogues. (n.d.). INIS-IAEA. Retrieved from [Link]

-

Establishing the synthetic origin of amphetamines by H-2 NMR spectroscopy | Request PDF. (2002). ResearchGate. Retrieved from [Link]

-

A survey of amphetamine type stimulant nitrogen sources by isotope ratio mass spectrometry | Request PDF. (2013). ResearchGate. Retrieved from [Link]

-

Influence of precursor solvent extraction on stable isotope signatures of methylamphetamine prepared from over-the-counter medicines using the Moscow and Hypophosphorous routes - PubMed. (2013). Analytical and Bioanalytical Chemistry, 405(10), 3325-3335. Retrieved from [Link]

-

Amphetamine, past and present – a pharmacological and clinical perspective. (2013). Journal of Psychopharmacology, 27(6), 479-496. Retrieved from [Link]

-

RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN SEIZED MATERIALS. (2006). United Nations Office on Drugs and Crime. Retrieved from [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions. Retrieved from [Link]

-

The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023). Chemicals Knowledge Hub. Retrieved from [Link]

- Process for the Synthesis of Amphetamine Derivatives. (2011). Google Patents.

-

Isotopic labeling. (n.d.). In Wikipedia. Retrieved from [Link]

-

Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. (2021). Toxics, 9(8), 188. Retrieved from [Link]

-

Isotope-labeled Pharmaceutical Standards. (n.d.). Retrieved from [Link]

-

Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. (2025). Retrieved from [Link]

- Method of making amphetamine. (2010). Google Patents.

-

A stable isotope ratio approach to investigate the origins of illicit methylamphetamine in Queensland, Australia | Request PDF. (2018). ResearchGate. Retrieved from [Link]

-

Synthesis scheme of the different amphetamine methods investigated.... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 9. unodc.org [unodc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Deuterio-l-Amphetamine, d1 Sulfate [erowid.org]

- 12. Synthesis of deuterio-l-amphetamine, d1 sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Dextroamphetamine Sulfate and Methamphetamine Hydrochloride from D-Phenylalanine - [www.rhodium.ws] [chemistry.mdma.ch]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [discover.restek.com]

- 20. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A review of some recent studies on the stable isotope profiling of methylamphetamine: Is it a useful adjunct to conventional chemical profiling? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Measurement of stable isotope ratios in methylamphetamine: a link to its precursor source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Methylamphetamine synthesis: does an alteration in synthesis conditions affect the δ(13) C, δ(15) N and δ(2) H stable isotope ratio values of the product? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of Amphetamine-d6

Introduction: The Quintessential Role of Isotopic Labeling in Quantitative Analysis

In the landscape of modern analytical chemistry, particularly within forensic toxicology, clinical diagnostics, and pharmacokinetic studies, the demand for precision and accuracy is paramount. Amphetamine, a potent central nervous system stimulant, is a frequently monitored compound due to its therapeutic use and high potential for abuse[1][2]. Quantitative analysis of amphetamine in complex biological matrices necessitates a robust methodology to overcome challenges such as matrix effects and variations in instrument response.

This guide focuses on Amphetamine-d6 (α-(methyl-d3)-benzeneethan-α,β,β-d3-amine), a deuterated analog of amphetamine. The strategic replacement of six hydrogen atoms with their heavier deuterium isotopes renders it an ideal internal standard for mass spectrometry-based quantification methods[3]. Its chemical behavior is nearly identical to the unlabeled analyte, allowing it to co-elute chromatographically and experience similar ionization and extraction efficiencies[4]. However, its increased mass allows it to be distinctly differentiated by a mass spectrometer. This fundamental principle—co-analysis of a known quantity of the labeled standard with the unknown quantity of the target analyte—forms the bedrock of the most reliable and validated methods for amphetamine quantification, correcting for analytical variability and ensuring data integrity[5][6]. This document provides a comprehensive overview of the core physical and chemical properties of Amphetamine-d6, its analytical characterization, and its application in validated experimental workflows.

Chemical Identity and Physicochemical Properties

The utility of Amphetamine-d6 as an internal standard is fundamentally derived from its structural and chemical similarity to the parent compound. The six deuterium atoms are strategically placed on the side chain, a region less likely to undergo exchange under typical analytical conditions, ensuring isotopic stability.

| Property | Value | Source(s) |

| Chemical Name | α-(methyl-d3)-benzeneethan-α,β,β-d3-amine | [3] |

| Molecular Formula | C₉H₇D₆N | [1][3] |

| Molecular Weight | 141.24 g/mol (as free base) | [1][7] |

| Molecular Weight (HCl Salt) | 177.70 g/mol | [3][8] |

| CAS Number | 73758-26-6 (free base) | [1] |

| CAS Number (HCl Salt) | 205437-60-1 | [3][8] |

| Isotopic Purity | Typically ≥98% or ≥99% deuterated forms (d₁-d₆) | [3][9] |

| Appearance | Crystalline solid (HCl salt) | [3] |

| pKa | 9.9 (value for amphetamine) | [6][10][11] |

| Solubility (HCl Salt) | Ethanol: 20 mg/mLDMSO: 5 mg/mLPBS (pH 7.2): 5 mg/mLDMF: 3 mg/mL | [3] |

Chemical Stability and Storage

The long-term integrity of a reference standard is critical for consistent and reliable results. Amphetamine-d6, particularly as a hydrochloride salt, demonstrates excellent stability when stored correctly.

-

Storage Conditions : For long-term stability, Amphetamine-d6 reference materials, especially when in solution, should be stored at -20°C or frozen[3][7][12]. This minimizes the potential for solvent evaporation and slows any potential degradation pathways. Solid forms should be stored in airtight containers, protected from light and moisture[13].

-